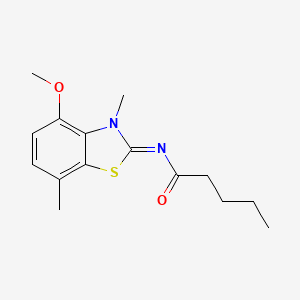

![molecular formula C19H21ClN2O2 B2945358 1-{1-[3-(2-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}propan-1-ol CAS No. 898651-35-9](/img/structure/B2945358.png)

1-{1-[3-(2-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}propan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

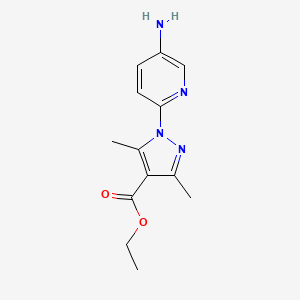

The compound “1-{1-[3-(2-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}propan-1-ol” is a complex organic molecule. It contains a benzimidazole ring, which is a fused benzene and imidazole ring, and a chlorophenoxy group, which consists of a chlorine atom and a phenoxy group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzimidazole ring, a chlorophenoxy group, and a propanol group. The benzimidazole ring is aromatic and planar, while the chlorophenoxy group would introduce polarity to the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The benzimidazole ring might undergo electrophilic substitution reactions, while the chlorophenoxy group could be involved in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar chlorophenoxy group and the hydroxyl group of the propanol might make the compound somewhat soluble in polar solvents .Applications De Recherche Scientifique

Catalytic Applications

- Transfer Hydrogenation Catalysts : The synthesis of ionic liquid-based Ru(II)–phosphinite compounds, including 1-chloro-3-(3-methylimidazolidin-1-yl)propan-2-ol chloride, has been explored for their catalytic use in transfer hydrogenation. The catalytic activity of these complexes demonstrates efficient conversion rates in the transfer hydrogenation of various ketones, showcasing the potential of benzimidazole derivatives in catalysis (Aydemir et al., 2014).

Material Science

- Synthesis of Benzimidazole Derivatives : Research into the synthesis of benzimidazole derivatives, such as the preparation of solvated bisimidazole compounds, provides insights into the structural and electronic properties of these materials. These studies contribute to the understanding of benzimidazole derivatives as potential materials for various applications, including their use in electronic devices and sensors (Felsmann et al., 2012).

Agricultural Applications

- Fungicide Carrier Systems : Solid lipid nanoparticles and polymeric nanocapsules containing carbendazim and tebuconazole, compounds related to benzimidazole derivatives, have been developed for sustained release in agricultural applications. These carrier systems aim to reduce environmental toxicity and improve the efficiency of fungicide delivery to plants, highlighting the importance of benzimidazole derivatives in enhancing agricultural practices (Campos et al., 2015).

Antifungal and Antiviral Properties

- Antifungal Activity : The synthesis and in vitro evaluation of 1,2,3-triazole derivatives, including 2-(1-aryl-1H-1,2,3-triazol-4-yl)propan-2-ols, against Candida strains demonstrate the potential antifungal applications of benzimidazole derivatives. These findings suggest the possibility of designing new drug candidates based on benzimidazole scaffolds for treating fungal infections (Lima-Neto et al., 2012).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

1-[1-[3-(2-chlorophenoxy)propyl]benzimidazol-2-yl]propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2O2/c1-2-17(23)19-21-15-9-4-5-10-16(15)22(19)12-7-13-24-18-11-6-3-8-14(18)20/h3-6,8-11,17,23H,2,7,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBHIXJHCBGTXCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=NC2=CC=CC=C2N1CCCOC3=CC=CC=C3Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-{[3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl]amino}phenyl)acetamide](/img/structure/B2945276.png)

![(2-Furylmethyl)[(2-methyl-5-nitrophenyl)sulfonyl]amine](/img/structure/B2945281.png)

![1-[(3-Methoxyphenyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B2945282.png)

![3-(4-(methylthio)phenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B2945286.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methoxy-2-naphthamide](/img/structure/B2945291.png)

![Tert-butyl 2-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetate](/img/structure/B2945292.png)

![5-[1-(3-Methoxybenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2945297.png)

![2,5-dimethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2945298.png)